molecular formula C13H13N5O6S B14337061 2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one CAS No. 108830-97-3

2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one

Cat. No.: B14337061
CAS No.: 108830-97-3
M. Wt: 367.34 g/mol
InChI Key: CTHREOGBOGTWDX-UHFFFAOYSA-N
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Description

2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one is a complex organic compound with a unique structure that includes both pyridine and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the hydrazine derivative: This involves the reaction of a nitrophenyl compound with hydrazine under controlled conditions.

    Cyclization: The intermediate is then cyclized to form the pyridine ring.

    Functionalization: Introduction of the ethanesulfonyl group is achieved through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Shares the pyridine core but lacks the hydrazine and ethanesulfonyl groups.

    2-Amino-6-chloro-3-nitropyridine: Similar nitro and amino functionalities but different substitution pattern.

Uniqueness

What sets 2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

108830-97-3

Molecular Formula

C13H13N5O6S

Molecular Weight

367.34 g/mol

IUPAC Name

2-amino-6-[(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)diazenyl]pyridin-3-ol

InChI

InChI=1S/C13H13N5O6S/c1-2-25(23,24)7-5-8(12(20)9(6-7)18(21)22)16-17-11-4-3-10(19)13(14)15-11/h3-6,19-20H,2H2,1H3,(H2,14,15)

InChI Key

CTHREOGBOGTWDX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2=NC(=C(C=C2)O)N

Origin of Product

United States

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